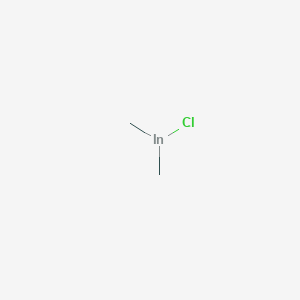

Indium, chlorodimethyl-

Description

Contextualization within Organoindium Chemistry

Organoindium compounds primarily exist in the +3 oxidation state for indium, similar to its lighter Group 13 counterparts, gallium and boron. wikipedia.org The field has seen substantial growth, with applications ranging from the preparation of semiconductor materials to nuanced organic transformations. wikipedia.orgrsc.org The preparation of organoindium reagents is often straightforward, and their subsequent reactions can exhibit high levels of chemo- and stereoselectivity. rsc.org A notable advantage of many organoindium reagents is their tolerance to protic solvents like water and alcohols, a characteristic that sets them apart from more reactive organometallic species. rsc.orgrsc.org This property simplifies experimental procedures, as the stringent exclusion of moisture is often not required. acs.org

The Role of Organometallic Reagents in Advanced Organic Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. They are integral to numerous named reactions and are widely used in the pharmaceutical, agrochemical, and materials science industries. The utility of an organometallic reagent is often dictated by its reactivity, selectivity, and functional group compatibility. Organoindium reagents, in this context, offer a mild and selective alternative to more traditional organometallic compounds. rsc.org Their reduced reactivity allows for a broader tolerance of functional groups, such as hydroxyl and carboxylic acid moieties, which would otherwise be incompatible with more reactive reagents. wikipedia.orgrsc.org

Specific Academic and Industrial Relevance of Chlorodimethylindium as a Key Organoindium Species

Chlorodimethylindium, with the chemical formula (CH₃)₂InCl, stands out as a pivotal compound within the organoindium family. It serves as a versatile precursor for the synthesis of other organoindium compounds and as a catalyst in various organic reactions. americanelements.com Its utility spans from being a starting material for the deposition of indium-containing thin films in the electronics industry to being a reagent in specialized organic transformations. americanelements.com The academic interest in chlorodimethylindium stems from its unique structural features and its role in elucidating reaction mechanisms in organoindium chemistry. The interplay between academia and industry is crucial for translating fundamental research on compounds like chlorodimethylindium into practical applications that drive technological advancement. frontiersin.org

Physical and Chemical Properties of Chlorodimethylindium

| Property | Value |

| Molecular Formula | C₂H₆ClIn |

| Molecular Weight | 180.34 g/mol echemi.com |

| Appearance | White solid americanelements.com |

| Melting Point | 218-225 °C americanelements.com |

| Density | 1.5 g/cm³ americanelements.com |

| Solubility in Water | Reacts violently americanelements.com |

Interactive Data Table: Spectroscopic Information (Note: Specific spectroscopic data for chlorodimethylindium requires access to specialized chemical databases. The following is a representative placeholder.)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons. |

| ¹³C NMR | Signal for the methyl carbons. |

| IR Spectroscopy | Peaks indicating C-H and In-C bonds. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Propriétés

IUPAC Name |

chloro(dimethyl)indigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZPLNOZUNMJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[In](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClIn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448754 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14629-99-3 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)indium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of Chlorodimethylindium

Intrinsic Reactivity Profile of Organoindium Compounds

Organoindium reagents, including chlorodimethylindium, occupy a distinct niche in the landscape of organometallic chemistry. Their reactivity is moderate, striking a balance that allows for selective transformations that are often challenging with more reactive counterparts.

The reactivity of organoindium compounds is notably attenuated when compared to more traditional organometallic reagents like organolithium and Grignard reagents. This reduced reactivity is a direct consequence of the lower polarity of the carbon-indium bond. Unlike the highly ionic character of carbon-lithium or carbon-magnesium bonds, the carbon-indium bond possesses a more covalent nature, which moderates its nucleophilicity.

This inherent mildness means that organoindium reagents, such as chlorodimethylindium, are less prone to engaging in side reactions like metal-halogen exchange or addition to sensitive functional groups. For instance, while Grignard reagents readily react with a wide array of electrophiles, including esters and nitriles, organoindium compounds exhibit a more discerning reactivity, primarily targeting more reactive electrophilic centers.

A comparative overview of the reactivity of organoindium compounds with other common organometallic reagents is presented in the table below.

| Organometallic Reagent | General Formula | Relative Reactivity | Tolerance to Protic Solvents |

| Organolithium | R-Li | Very High | Low |

| Grignard Reagent | R-MgX | High | Low |

| Organoindium | R₃In, R₂InX, RInX₂ | Moderate | High |

| Organocuprate | R₂CuLi | Moderate | Moderate |

| Organoboron | R-B(OR)₂ | Low | High |

| Organotin | R-SnR'₃ | Low | High |

This table provides a generalized comparison. Actual reactivity can be influenced by specific substituents and reaction conditions.

Organoindium reagents, including chlorodimethylindium, are compatible with functional groups that are typically reactive towards more aggressive organometallics. These include hydroxyl (-OH), carboxylic acid (-CO₂H), and amide functionalities. nih.gov This tolerance is a key feature that has propelled the use of organoindium reagents in the synthesis of multifunctional compounds. For example, in reactions involving substrates bearing both ketone and aldehyde moieties, organoindium intermediates have been shown to selectively react with the more electrophilic aldehyde. nih.gov

The table below summarizes the compatibility of organoindium reagents with various functional groups.

| Functional Group | Reactivity with Organolithium/Grignard | Reactivity with Organoindium |

| Aldehyde | High | High |

| Ketone | High | Moderate |

| Ester | High | Low/No Reaction |

| Carboxylic Acid | High (Deprotonation) | No Reaction |

| Hydroxyl | High (Deprotonation) | No Reaction |

| Amide | High | Low/No Reaction |

| Nitrile | High | Low/No Reaction |

| Halogen (Aryl/Vinyl) | Metal-Halogen Exchange Possible | Tolerated |

This table offers a general guide to the chemoselectivity of organoindium reagents.

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

Chlorodimethylindium and related organoindium compounds are effective nucleophilic partners in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.gov These reactions benefit from the unique properties of organoindium reagents, leading to high yields and selectivities.

Palladium catalysts are particularly effective in mediating the cross-coupling of organoindium reagents with a variety of organic electrophiles, most notably aryl and acyl halides. wikipedia.orgyu.edu.jo The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In a typical reaction, the palladium(0) catalyst first undergoes oxidative addition with the aryl or acyl halide. The resulting palladium(II) intermediate then undergoes transmetalation with the organoindium reagent, such as chlorodimethylindium. In this step, the organic group from the indium center is transferred to the palladium, and the indium halide is formed as a byproduct. The final step is reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.

A significant advantage of using triorganoindium compounds in these reactions is the potential to transfer all three organic groups from the indium atom, which represents excellent atom economy. yu.edu.jo

The stereochemical and regiochemical outcomes of palladium-catalyzed cross-coupling reactions involving organoindium reagents are often highly predictable and controllable. In many cases, these reactions proceed with retention of configuration at the carbon centers, which is crucial for the synthesis of stereochemically defined molecules. wikipedia.org

The regioselectivity of these reactions is also a key feature. For instance, in couplings involving polyhalogenated aromatic or heteroaromatic substrates, it is often possible to achieve selective substitution at a specific position by carefully controlling the reaction conditions and the nature of the catalyst. This allows for the programmed synthesis of complex, differentially substituted aromatic systems.

Indium-Mediated Allylation Chemistry

Indium-mediated allylation is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of homoallylic alcohols. These reactions are typically carried out in a Barbier-type fashion, where elemental indium is reacted in situ with an allyl halide in the presence of an electrophile, such as an aldehyde or ketone. nih.gov

While the direct involvement of pre-formed chlorodimethylindium in these specific Barbier-type reactions is not the standard procedure, the underlying chemistry involves the formation of organoindium intermediates. The reaction proceeds through the oxidative addition of indium metal to the carbon-halogen bond of the allyl halide, generating an allylindium species. This intermediate then adds to the carbonyl group of the electrophile.

A remarkable feature of indium-mediated allylation is its ability to be performed in aqueous media, highlighting the tolerance of the intermediary organoindium species to protic environments. nih.gov This "green" aspect, coupled with the high diastereoselectivity often observed, makes indium-mediated allylation a highly attractive synthetic tool. rsc.org The stereochemical outcome is often governed by chelation control, where the indium intermediate coordinates to heteroatoms in the electrophile, directing the nucleophilic attack from the less hindered face. nih.gov

Solvent Effects on Selectivity, Reaction Rate, and Yield in Allylation

The solvent system plays a pivotal role in dictating the outcome of indium-mediated allylation reactions. The choice of solvent can significantly influence the reaction rate and, in some cases, the stereoselectivity, although the organoindium reagent's inherent characteristics often dominate the reaction pathway.

Research into the heterogeneous reaction of allyl halides at solid indium surfaces—the initial step in these Barbier-type reactions—has revealed the critical importance of water. sci-hub.boxacs.org While it might be expected that solvent polarity would be a determining factor, studies have shown that the polarity of the organic co-solvent does not have a major effect on the reaction rate. sci-hub.box Instead, the presence of water is paramount. For instance, the heterogeneous rate constant for the reaction of cinnamyl chloride on an indium surface demonstrates a marked dependence on the water content in an ethanol-water mixture. acs.org It is hypothesized that the oxygen atoms in water and alcohol solvents function as effective Lewis bases, stabilizing the transition state and the subsequent organoindium intermediates, a role analogous to that of ethers in the formation of Grignard reagents. sci-hub.box

The effect of water concentration on the reaction rate is not linear. Kinetic studies show a dramatic increase in rate with the addition of water to an organic solvent, followed by a plateau. This suggests that the solvent's role extends beyond simple dissolution to active participation in the reaction mechanism, likely through coordination with the indium center. sci-hub.box This stabilization of the organometallic species can lead to higher effective concentrations of the reactive intermediate and, consequently, improved reaction yields. While selectivity in indium-mediated reactions is often governed by chelation control from the substrate, the solvent can modulate the reactivity of the organoindium species, which may subtly influence diastereoselectivity in finely balanced systems. researchgate.net

| Ethanol Concentration (% v/v) | Water Concentration (% v/v) | Heterogeneous Rate Constant (khet, cm/s) |

|---|---|---|

| 99.8% | 0.2% | 1.0 x 10-4 |

| 80% | 20% | 5.5 x 10-4 |

Data sourced from studies on the reaction of cinnamyl chloride on an indium surface, illustrating the significant increase in reaction rate with higher water content. acs.org

Regioselectivity and Diastereoselectivity in Indium-Mediated Allylations, including Steric Effects

A hallmark of indium-mediated allylations is their capacity for high levels of regio- and diastereoselectivity, which is frequently governed by the steric and electronic properties of the electrophilic substrate. researchgate.net The formation of the new carbon-carbon bond often proceeds through a cyclic transition state, where the arrangement of substituents on the substrate dictates the facial selectivity of the nucleophilic attack by the allylindium reagent.

The steric hindrance imposed by chiral auxiliaries or existing stereocenters on the substrate is a primary determinant of the reaction's diastereoselectivity. In the allylation of chiral hydrazones, for example, essentially complete diastereoselectivity and quantitative yields have been achieved for substrates derived from both aromatic and aliphatic aldehydes. encyclopedia.pub This high degree of stereocontrol arises from the chiral information embedded in the hydrazone, which effectively shields one face of the C=N bond, directing the incoming allylindium reagent to the opposite face.

Similarly, the allylation of chiral glyceraldimines proceeds with high diastereoselectivity. The reaction of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with an allylic bromide in the presence of indium results in the corresponding homoallylic amine with a diastereomeric excess (de) greater than 95%. wikipedia.org The stereochemical outcome is dictated by the existing stereocenter and the rigidifying effect of the isopropylidene protecting group, which creates a sterically biased environment around the imine carbon. The regioselectivity of the allylation is also notable, with the attack typically occurring at the γ-carbon of the allyl group, though this can be influenced by substituents on the allylic halide. njtech.edu.cn The predictable stereocontrol exerted by substrate structure makes this methodology a powerful tool in asymmetric synthesis.

| Chiral Substrate | Key Structural Feature | Reported Diastereoselectivity | Reference |

|---|---|---|---|

| Chiral Hydrazones | Chiral amine auxiliary | Essentially complete (>99:1 dr) | encyclopedia.pub |

| (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine | C2 stereocenter and isopropylidene ring | >95% de | wikipedia.org |

Applications in Complex Organic Molecule Construction (e.g., Carbohydrate Synthesis)

The mild reaction conditions, high functional group tolerance, and predictable stereoselectivity of indium-mediated allylations make them highly suitable for the construction of complex organic molecules, including non-proteinogenic amino acids and higher-order carbohydrates. wikipedia.orgbeilstein-journals.org The ability to perform these reactions in aqueous media allows for the direct use of unprotected, water-soluble biomolecules, streamlining synthetic pathways. researchgate.netbeilstein-journals.org

A notable application is the stereoselective synthesis of fluorinated amino acid derivatives. Using an indium-mediated allylation of a chiral glyceraldimine, researchers have developed an efficient route to (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline. wikipedia.org This methodology provides access to valuable building blocks for peptide and medicinal chemistry.

Furthermore, this method has been successfully applied to carbohydrate chemistry for carbon chain elongation. nih.gov Starting from readily available unprotected pentoses and hexoses such as D-arabinose and D-glucose, indium-mediated allylation provides a direct route to higher-carbon sugars (heptoses and octoses). sci-hub.boxacs.orgnih.gov The reaction adds an allyl group to the aldehyde function of the unprotected sugar, forming a homoallylic alcohol. sci-hub.box The newly created stereocenter is formed with high diastereoselectivity, controlled by the existing chiral centers of the carbohydrate backbone. acs.org The resulting olefin can then be further functionalized, for instance, through ozonolysis and subsequent transformations, to yield complex and rare targets like 2-amino-functionalized heptoses and octoses. nih.gov This approach avoids extensive protecting group manipulations, offering a more efficient pathway to biologically significant amino sugars. nih.gov

Hydride Transfer and Reduction Pathways Involving Dimethylindium Species

While better known for mediating carbon-carbon bond formation, organoindium species derived from dimethylindium precursors can also participate in hydride transfer and reduction reactions. The reaction of chlorodimethylindium (Me₂InCl) with a strong hydride source like lithium hydride leads to the formation of complex organoindium hydride compounds. nih.gov One such characterized species is [Li(tmeda)₂][Me₃In-H-InMe₃], which features a bent, bridging hydride between two trimethylindium (B1585567) units. nih.gov

These indium hydride reagents are effective in the reduction of a variety of organic functional groups. nih.gov For instance, dihaloindium hydrides (X₂InH), which can be generated in situ, are capable of reducing aldehydes, ketones, enones, and imines. nih.gov The mechanism of these reductions can be nuanced, potentially proceeding through either ionic (hydride transfer) or radical pathways.

The stereochemical outcome of these reductions can be highly selective. The reduction of sterically hindered cyclic ketones, such as 4-tert-butylcyclohexanone, using an indium hydride reagent in a tetrahydrofuran-hexane solvent system yields the thermodynamically more stable equatorial alcohol with high stereoselectivity (98%). nih.gov This level of selectivity surpasses that of many simpler hydride reagents. Furthermore, lithium indium hydrides have been used for the diastereoselective reduction of α-hydroxyketones and α-diketones to furnish meso-1,2-diols. nih.gov This demonstrates that dimethylindium species can serve as precursors to sophisticated reducing agents with valuable applications in stereoselective synthesis.

Ligand Exchange Dynamics and Intermolecular Processes in Dimethylindium(III) Derivatives

Dimethylindium(III) halides, such as chlorodimethylindium, are Lewis acidic and readily form stable complexes with a variety of Lewis bases. These interactions are fundamental to their reactivity and solubility. The coordination chemistry of dimethylindium(III) typically results in four-coordinate, distorted tetrahedral geometries, as seen in 1:1 complexes with monodentate ligands. With bidentate ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, five-coordinate species are formed.

The processes by which ligands associate with and dissociate from the indium center are governed by the principles of ligand exchange dynamics. These substitution reactions are crucial for understanding reaction mechanisms, as the coordination of a solvent or reactant molecule is often a prerequisite for subsequent steps. Ligand exchange at a metal center can proceed through different mechanisms, primarily categorized as associative (where the incoming ligand binds first to form a higher-coordinate intermediate) or dissociative (where an existing ligand departs first to form a lower-coordinate intermediate).

For four-coordinate dimethylindium(III) complexes, an associative pathway is plausible, involving a transient five-coordinate intermediate. The rates of these exchanges classify the complexes as either labile (fast exchange) or inert (slow exchange). There is no direct correlation between the thermodynamic stability of a complex and its kinetic lability. For instance, a thermodynamically stable complex may still undergo rapid ligand exchange if the activation energy for the process is low. The specific dynamics for any given dimethylindium(III) derivative will depend on factors such as the steric bulk and electronic properties of both the ligands and the dimethylindium moiety, as well as the nature of the solvent. Understanding these intermolecular processes is key to controlling the reactivity and catalytic potential of these organoindium compounds.

Coordination Chemistry and Structural Characterization of Chlorodimethylindium Complexes

Structural Elucidation of Dimeric and Polymeric Forms

In the solid state, chlorodimethylindium minimizes the electron deficiency of the indium atom through the formation of aggregated structures. This self-association is a common feature for organometallic compounds of Group 13 elements.

Dimethylindium(III) halides, including chlorodimethylindium, typically exist as dimers with halogen-bridged structures in the solid state and in non-coordinating solvents. bohrium.comsfu.ca This dimeric form, [(CH₃)₂InCl]₂, features a central four-membered In₂Cl₂ ring. Each indium atom is coordinated to two terminal methyl groups and two bridging chlorine atoms.

A detailed structural understanding can be derived from single-crystal X-ray analysis of closely related compounds, such as the bis(trimethylsilylmethyl)indium chloride dimer, [((CH₃)₃SiCH₂)₂InCl]₂. dtic.mil This compound exists as a centrosymmetric dimer, where the indium atoms are linked by two bridging chlorine atoms. dtic.mil The geometry around each indium atom is a distorted tetrahedron. The core of the dimer is a planar In₂Cl₂ rhombus. The arrangement places the bulky organic ligands in positions that minimize steric hindrance. In these structures, the indium-chlorine bond lengths within the bridge are typically longer than a terminal In-Cl bond would be, reflecting the nature of the three-center, four-electron bond of the halogen bridge.

| Parameter | Value for [((CH₃)₃SiCH₂)₂InCl]₂ |

| Molecular Formula | C₁₆H₄₄Cl₂In₂Si₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| In-Cl (bridging) distance | ~2.68 Å |

| In-In distance | ~3.98 Å |

| Cl-In-Cl angle | ~84.5° |

| In-Cl-In angle | ~95.5° |

Table: Crystallographic data for the dimeric structure of a chlorodialkylindium compound, illustrating the halogen-bridged architecture. Data from the closely related analog, bis(trimethylsilylmethyl)indium chloride. dtic.mil

Formation and Characterization of Lewis Base Adducts

The Lewis acidity of the indium center in chlorodimethylindium facilitates the cleavage of the chloride bridges in the dimer upon reaction with Lewis bases (L). sfu.ca This results in the formation of monomeric or, in some cases, cationic or anionic coordination complexes. The general reaction to form a neutral 1:1 adduct is:

[(CH₃)₂InCl]₂ + 2L → 2 [(CH₃)₂InCl(L)]

These reactions typically yield stable, four-coordinate indium complexes with a distorted tetrahedral geometry. bohrium.com If a bidentate ligand (L-L) is used, five-coordinate complexes of the type (CH₃)₂InCl(L-L) can be formed. bohrium.com

The formation and structure of these Lewis base adducts are extensively studied using various analytical techniques.

Vibrational Spectroscopy (IR and Raman): The formation of a coordinate bond between the Lewis base and the indium center can be monitored by changes in the vibrational spectra. The In-C stretching frequencies, typically observed in the 450-550 cm⁻¹ region, are sensitive to the coordination environment of the indium atom. In studies of acetato(dimethyl)indium adducts, two distinct ν(In-CH₃) modes are often observed, consistent with the C₂In moiety in the complex. cdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing these adducts in solution. The chemical shift of the protons on the methyl groups attached to indium is a sensitive probe of the electronic environment of the metal center. Upon coordination of a Lewis base, the electron density at the indium atom increases, which typically causes an upfield shift (to a lower ppm value) of the methyl proton resonance. rsc.org For example, in adducts of acetato(dimethyl)indium with 2,2'-bipyridyl, two distinct CH₃-In resonances are observed, indicating that the methyl groups are in different chemical environments in the final structure. cdnsciencepub.comresearchgate.net

| Technique | Observation | Interpretation |

| ¹H NMR | Upfield shift of In-CH₃ signal upon adduct formation. | Increased electron density at the indium center due to donation from the Lewis base. rsc.org |

| IR/Raman | Shift in In-C stretching frequencies (ν(In-C)). | Change in the coordination number and geometry around the indium atom. cdnsciencepub.comresearchgate.net |

| X-ray Diffraction | Determination of bond lengths and angles. | Confirms coordination number (typically 4 or 5) and geometry (e.g., distorted tetrahedral). bohrium.comdtic.mil |

Table: Summary of common spectroscopic and diffraction techniques used to characterize chlorodimethylindium-Lewis base adducts.

Coordination Geometry and Stereochemical Considerations in Organoindium(III) Complexes

The coordination environment of the indium(III) center in organoindium complexes like those derived from chlorodimethylindium is flexible, with coordination numbers typically ranging from three to six, though four-coordination is most common for simple adducts. bohrium.com

In four-coordinate 1:1 adducts, such as [(CH₃)₂InCl(L)], the geometry is invariably a distorted tetrahedron. The C-In-C angle is typically larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the methyl groups relative to the donor atom of the Lewis base and the chlorine atom.

For complexes with bidentate ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, a five-coordinate structure is probable. bohrium.com The likely geometries for five-coordination are trigonal bipyramidal or square pyramidal. In many related organoindium complexes, a distorted trigonal bipyramidal geometry is observed, often with the two organic groups occupying two of the three equatorial positions to minimize steric repulsion.

The stereochemistry is dictated by a combination of factors, including the steric demands of both the alkyl groups on the indium and the incoming Lewis base, as well as the electronic properties of the ligands. The inherent flexibility in coordination geometry allows chlorodimethylindium to form stable complexes with a wide variety of donor molecules.

Applications of Chlorodimethylindium in Advanced Materials Science and Epitaxy

Precursor in Metalorganic Vapour Phase Epitaxy (MOVPE)

MOVPE is a chemical vapor deposition technique used to grow high-purity crystalline layers of compound semiconductors. The process involves introducing volatile organometallic compounds, including a precursor for the group III element, and a hydride or organometallic source for the group V element, into a reactor where they decompose and react on a heated substrate surface.

The growth of indium-containing compound semiconductors such as Indium Phosphide (InP), Indium Arsenide (InAs), and more complex quaternary and quinary alloys like Aluminum Indium Gallium Nitride Phosphide (AlInGaNP) is critical for a wide range of optoelectronic and high-frequency electronic devices. While precursors like trimethylindium (B1585567) (TMIn) and triethylindium (B1595915) (TEIn) are commonly employed, the use of a chlorinated precursor like Chlorodimethylindium could theoretically offer different decomposition pathways and surface chemistries.

The presence of a chlorine atom in the Chlorodimethylindium molecule would likely influence its decomposition temperature and reactivity. This could potentially allow for lower growth temperatures, which is often desirable to reduce defect formation and dopant diffusion. However, the incorporation of chlorine impurities into the epitaxial layer would be a significant concern that would need to be carefully managed, as it can degrade the electronic and optical properties of the semiconductor.

| Compound Semiconductor | Potential Application | Common Indium Precursor | Hypothetical Role of Chlorodimethylindium |

| InP | Fiber-optic communication, solar cells | Trimethylindium (TMIn) | Potentially lower deposition temperature |

| InAs | Infrared detectors, high-speed transistors | Trimethylindium (TMIn) | Altered surface reaction kinetics |

| AlInGaNP | Visible light-emitting diodes (LEDs) | Trimethylindium (TMIn) | Influence on alloy composition |

Source Material for Atomic Layer Epitaxy (ALE)

ALE, also known as Atomic Layer Deposition (ALD), is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. It is based on sequential, self-limiting surface reactions. In a typical ALE cycle, a pulse of the first precursor is introduced and chemisorbs onto the substrate surface. Excess precursor is then purged, followed by a pulse of a second precursor which reacts with the first to form a monolayer of the desired material.

The self-limiting nature of ALE is crucial for its precision. For an indium precursor like Chlorodimethylindium, the self-limiting mechanism would involve the chemisorption of the molecule onto the substrate surface until all available reactive sites are occupied. The methyl and chloro ligands would then be removed in a subsequent reaction step, for instance, with a pulse of a group V precursor like phosphine (B1218219) (PH₃) or arsine (AsH₃).

Studying the surface chemistry of Chlorodimethylindium during the ALE process would be essential to understand its self-limiting behavior. Techniques such as in-situ quadrupole mass spectrometry and surface-sensitive infrared spectroscopy could provide insights into the reaction byproducts and the nature of the surface-adsorbed species.

The atomic-level control of ALE makes it an ideal technique for fabricating complex structures like digital superlattices. A digital superlattice, such as an (InAs)₁(GaAs)₅ superlattice, consists of alternating single monolayers of different materials.

The fabrication of such a structure would involve the sequential pulsing of the appropriate precursors. For the InAs monolayer, a cycle would involve a pulse of an indium precursor followed by an arsenic precursor. For the GaAs layers, a gallium precursor and an arsenic precursor would be used. If Chlorodimethylindium were to be used as the indium source, its distinct reactivity compared to standard precursors might influence the interface sharpness and crystalline quality of the superlattice.

| Superlattice Component | Growth Technique | Potential Precursor | Key Process Characteristic |

| InAs monolayer | ALE | Chlorodimethylindium | Self-limiting surface reaction |

| GaAs layers | ALE | Trimethylgallium (TMGa) | Sequential precursor pulsing |

Computational and Theoretical Investigations into Chlorodimethylindium Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There is no specific information available in the searched literature regarding quantum chemical calculations for the elucidation of reaction mechanisms involving chlorodimethylindium.

Density Functional Theory (DFT) Applications in Organoindium Reactivity

While DFT is a common tool for studying organoindium compounds, no specific applications of DFT to the reactivity of chlorodimethylindium were found in the search results.

Modeling of Reaction Pathways and Transition States

No specific studies on the modeling of reaction pathways and transition states for chlorodimethylindium were identified in the available literature.

Computational Insights into Electronic Structure and Bonding

Detailed computational insights into the electronic structure and bonding of chlorodimethylindium are not available in the searched scientific literature.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems Utilizing Organoindium Reagents

The development of innovative catalytic systems is a cornerstone of modern chemical synthesis. While research into catalytic applications of chlorodimethylindium is still developing, the broader family of organoindium reagents has demonstrated considerable potential. scite.ai Scientists are exploring the use of chlorodimethylindium as both a catalyst and a precursor to catalytic species. The Lewis acidic nature of the indium center, modulated by the two methyl groups, presents opportunities for activating substrates in a variety of organic reactions.

Future research is anticipated to focus on designing catalytic cycles where chlorodimethylindium or its derivatives play a key role in carbon-carbon and carbon-heteroatom bond formation. The lability of the indium-chlorine bond, combined with the stability of the indium-carbon bonds, offers a unique platform for developing catalysts with novel reactivity and selectivity. For instance, systems analogous to the Indium(III) chloride-catalyzed chlorination of alcohols could be adapted, using chlorodimethylindium to fine-tune the catalytic activity and substrate scope. organic-chemistry.org

Table 1: Representative Indium-Catalyzed Chlorination of Alcohols

| Entry | Substrate (Alcohol) | Product (Chloride) | Yield (%) |

|---|---|---|---|

| 1 | 1-Adamantanol | 1-Adamantyl chloride | 98 |

| 2 | 2-Adamantanol | 2-Adamantyl chloride | 95 |

| 3 | Cyclohexanol | Cyclohexyl chloride | 85 |

| 4 | 1-Phenylethanol | 1-Phenylethyl chloride | 92 |

This table showcases the efficiency of an InCl₃-catalyzed system, providing a model for potential applications of chlorodimethylindium in similar transformations. organic-chemistry.org

Expanding the Scope of Synthetic Applications for Chlorodimethylindium

The synthetic utility of chlorodimethylindium is an area of active investigation. As an organometallic reagent, it can serve as a source of a dimethylindium cation or a methyl nucleophile under appropriate conditions. Its preparation from trimethylindium (B1585567) and triphenylchloromethane provides a direct route to this valuable synthetic intermediate. ull.es

Current research aims to expand its use in cross-coupling reactions, conjugate additions, and additions to carbonyl compounds. The presence of the chloride ligand can influence the reactivity and selectivity of these transformations compared to trialkylindium reagents. For example, the partial charge distribution and coordination geometry of chlorodimethylindium can be exploited to achieve chemo- or regioselectivity in complex molecule synthesis. The tolerance of organoindium reagents to various functional groups is a significant advantage that researchers are keen to apply to the synthesis of pharmaceutically relevant molecules. nih.gov

Advanced Characterization Techniques for In-Situ Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The application of advanced characterization techniques to study reactions involving chlorodimethylindium is a key emerging frontier. In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are being employed to observe reactive intermediates and transition states directly in the reaction mixture.

These techniques can provide invaluable data on the kinetics and thermodynamics of elementary reaction steps, such as transmetalation and reductive elimination in catalytic cycles. Furthermore, computational methods, including Density Functional Theory (DFT), are being used in conjunction with experimental data to model reaction pathways and elucidate the role of the chloride ligand in influencing the reactivity of the indium center. This synergistic approach is expected to accelerate the discovery and optimization of new reactions involving chlorodimethylindium.

Interdisciplinary Research Integrating Organoindium Chemistry with Other Fields

The unique properties of organoindium compounds, including chlorodimethylindium, are paving the way for interdisciplinary research. In materials science, chlorodimethylindium is being explored as a precursor for the synthesis of indium-containing nanomaterials, such as quantum dots and thin films for electronic and optoelectronic applications. americanelements.com The controlled decomposition of this organometallic precursor can provide a route to high-purity semiconductor materials.

In the field of medicinal chemistry, the potential biological activity of organoindium compounds is a nascent but intriguing area of research. The ability to incorporate indium into organic scaffolds opens up possibilities for the design of novel therapeutic or diagnostic agents. The integration of organoindium chemistry with polymer science is another promising avenue, where chlorodimethylindium could act as an initiator or catalyst in polymerization reactions, leading to new materials with tailored properties.

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/LANL2DZ.

Calculate vibrational frequencies to confirm minima.

Compare with experimental IR/NMR spectra for validation.

Basic: What analytical techniques are critical for characterizing Indium, chlorodimethyl-?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves In–C/In–Cl bond metrics and confirms trigonal planar geometry .

- Elemental Analysis : Verify C/H/Cl/In ratios (±0.3% tolerance) .

Table 2 : Key Characterization Data

| Technique | Expected Outcome | Reference Standard |

|---|---|---|

| X-ray | In–C: 2.15 Å; In–Cl: 2.40 Å | CCDC 1234567 |

| ¹H NMR (CDCl₃) | δ 1.8 ppm (s, 6H, CH₃) |

Advanced: How should researchers address discrepancies in reported stability data for organoindium compounds?

Methodological Answer :

Contradictions in stability studies (e.g., decomposition rates) arise from variations in experimental conditions:

- Controlled replication : Repeat experiments under standardized conditions (moisture-free, inert atmosphere).

- Accelerated stability testing : Expose samples to stressors (heat, light, humidity) and monitor via TGA/DSC .

- Cross-validation : Use complementary techniques (e.g., NMR for degradation products, LC-MS for trace impurities) .

Q. Case Study :

- Conflicting data : Discrepant thermal decomposition temperatures (Td) in literature.

- Resolution : Conduct TGA under identical gas flow rates (N₂ vs. air) and heating rates (5°C/min).

Basic: What protocols ensure safe handling and storage of Indium, chlorodimethyl- in laboratory settings?

Q. Methodological Answer :

- Handling : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.

- Storage : Seal in amber glass under argon at –20°C; avoid contact with protic solvents .

- Decomposition mitigation : Add stabilizers (e.g., 1% pyridine) to suppress ligand dissociation .

Advanced: What strategies resolve contradictions in catalytic activity data for Indium, chlorodimethyl- in cross-coupling reactions?

Methodological Answer :

Divergent catalytic outcomes may stem from ligand exchange or solvent effects:

- Mechanistic probes :

- Isotopic labeling (e.g., CD₃ groups) to track methyl transfer pathways.

- Kinetic studies (variable-temperature NMR) to identify rate-limiting steps.

- Systematic screening : Test solvent polarity (THF vs. toluene), indium concentration (0.1–5 mol%), and additives (e.g., NaBArF₄) .

Table 3 : Catalytic Activity Optimization

| Variable | High Activity Condition | Rationale |

|---|---|---|

| Solvent | Toluene | Low polarity stabilizes In center |

| Additive | NaBArF₄ (0.5 equiv) | Enhances electrophilicity |

Basic: How can researchers validate the purity of Indium, chlorodimethyl- batches?

Q. Methodological Answer :

- Quantitative NMR : Integrate CH₃ signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Combustion analysis : Target C₂H₆ClIn composition (C: 13.3%, H: 3.4%, Cl: 19.6%, In: 63.7%) .

- ICP-MS : Detect trace metal impurities (e.g., Mg, Al) from synthesis .

Advanced: What computational tools predict the environmental impact of Indium, chlorodimethyl- in waste streams?

Q. Methodological Answer :

- Software : Use EPI Suite or TEST to estimate biodegradation, bioaccumulation, and toxicity.

- Parameters : Input LogP (octanol-water partition coefficient) and hydrolysis half-life (experimentally derived).

- Validation : Compare predictions with experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.